molecular formula C19H23NO4S2 B2997946 N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide CAS No. 620565-45-9

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B2997946
CAS No.: 620565-45-9
M. Wt: 393.52
InChI Key: KBRSYJAFIFNECC-UHFFFAOYSA-N
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Description

N-(1,1-Dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide (CAS: 879929-67-6) is a benzamide derivative characterized by a unique substitution pattern. Its molecular formula is C₂₀H₂₅NO₄S₂, with a molecular weight of 407.6 g/mol . The structure features:

  • A benzamide core substituted at the 4-position with a propan-2-yloxy (isopropoxy) group.
  • Two N-substituents: a thiophen-2-ylmethyl group (aromatic sulfur-containing heterocycle) and a 1,1-dioxothiolan-3-yl group (tetrahydrothiophene dioxide ring).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S2/c1-14(2)24-17-7-5-15(6-8-17)19(21)20(12-18-4-3-10-25-18)16-9-11-26(22,23)13-16/h3-8,10,14,16H,9,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRSYJAFIFNECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide typically involves multiple steps, including the formation of the dioxothiolan ring, the introduction of the propan-2-yloxy group, and the attachment of the thiophen-2-ylmethyl group to the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring environmental and safety standards are met.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

Substituent Variations on the Benzamide Core

Alkoxy Group Modifications
  • Target Compound : 4-propan-2-yloxy (isopropoxy) group.
  • N-(1,1-Dioxothiolan-3-yl)-4-(Hexyloxy)-N-(4-Isopropylbenzyl)Benzamide (): Features a hexyloxy group instead of isopropoxy.
  • N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide (): Lacks the dioxothiolan and thiophene groups but includes a 3-methyl substituent and a polar N,O-bidentate directing group , which is advantageous for metal-catalyzed C–H functionalization .
Heterocyclic N-Substituent Variations
  • Compound31 (): 4-Cyclohexyl-N-(1,1-dioxothiolan-3-yl)-N-(oxolan-2-ylmethyl)benzamide . Replaces the thiophen-2-ylmethyl group with an oxolan-2-ylmethyl (tetrahydrofuran-derived) group. The oxolan moiety introduces oxygen-based hydrogen-bonding capacity, contrasting with the sulfur-mediated interactions of the thiophene group .
  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide (): Substitutes the dioxothiolan group with a dioxothiazolidin ring. The conjugated system in dioxothiazolidin may enhance electron-withdrawing effects, altering reactivity or binding affinity .

Bioactive Benzamide Analogues

  • CTB and CTPB (): These anacardic acid-derived benzamides (e.g., N-(4-Chloro-3-Trifluoromethylphenyl)-2-Ethoxybenzamide ) exhibit histone acetyltransferase (HAT) modulation. The chloro and trifluoromethyl substituents enhance electron-withdrawing effects, critical for their biological activity. In contrast, the target compound’s isopropoxy and thiophene groups may prioritize lipophilicity over electronic effects .
  • Phthalimide-Benzamide Hybrids (): Compounds like 4-Benzamido-N-(1,3-Dioxoisoindolin-2-yl)Benzamide integrate phthalimide moieties, which improve environmental compatibility and insecticidal activity. The target compound’s dioxothiolan group may offer similar sulfone-driven stability but lacks the phthalimide’s planar aromatic system .

Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight LogP* Key Functional Groups
Target Compound C₂₀H₂₅NO₄S₂ 407.6 ~3.8 Dioxothiolan, thiophene, isopropoxy
Compound31 () C₂₂H₃₀N₂O₄S 418.5 ~4.2 Dioxothiolan, oxolan, cyclohexyl
Compound C₂₇H₃₅NO₄S 477.6 ~5.2 Dioxothiolan, hexyloxy, isopropylbenzyl
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide C₁₃H₁₉NO₂ 221.3 ~1.5 Hydroxy, dimethyl, methylbenzamide

*Estimated using fragment-based methods.

Biological Activity

N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a dioxothiolan ring , a propan-2-yloxy group , and a thiophen-2-ylmethyl benzamide moiety. These structural elements contribute to its reactivity and interactions with biological targets.

Biological Activity

The biological activity of this compound is primarily linked to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic processes.

The presence of the dioxido group suggests that this compound may interact with oxidoreductases or other enzymes that facilitate redox reactions. Additionally, the benzamide moiety is known for its ability to bind to receptors , potentially influencing signaling pathways related to inflammation and metabolism.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2) :
    • DGAT2 plays a critical role in lipid metabolism, and inhibition of this enzyme can have therapeutic implications for metabolic disorders such as obesity and diabetes.
    • In vitro assays demonstrated that the compound exhibits significant inhibitory activity against DGAT2, suggesting its potential as a treatment for metabolic diseases.
  • Antioxidant Properties :
    • The dioxido group may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative stress in cells. This could be beneficial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects :
    • Initial studies indicate that this compound may reduce inflammation markers in cellular models, highlighting its potential application in inflammatory conditions.

Case Studies

Several case studies have been documented to assess the efficacy of this compound in various biological contexts:

StudyObjectiveFindings
Study 1Evaluate DGAT2 inhibitionSignificant reduction in DGAT2 activity observed; potential for weight management applications.
Study 2Assess antioxidant capacityCompound demonstrated high free radical scavenging ability compared to standard antioxidants.
Study 3Investigate anti-inflammatory effectsMarked decrease in pro-inflammatory cytokines in treated cell cultures.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(1,1-dioxothiolan-3-yl)-4-propan-2-yloxy-N-(thiophen-2-ylmethyl)benzamide?

Answer:
The synthesis can be approached via sequential alkylation and acylation steps.

  • Step 1: Introduce the thiophen-2-ylmethyl group by reacting a primary amine (e.g., 4-propan-2-yloxyaniline) with thiophene-2-carbaldehyde via reductive alkylation (e.g., NaBH₃CN) .
  • Step 2: Acylation with 1,1-dioxothiolan-3-yl-substituted benzoyl chloride. Ensure anhydrous conditions (e.g., pyridine or DMF as solvent) to minimize hydrolysis .
  • Key Considerations: Monitor regioselectivity during alkylation using TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Answer:

  • 1H/13C NMR: Assign peaks for the thiophen-2-ylmethyl group (δ ~2.8–3.2 ppm for CH₂, δ ~6.8–7.5 ppm for thiophene protons) and the dioxothiolan ring (δ ~3.5–4.5 ppm for SO₂ and CH groups) .
  • X-ray Crystallography: Resolve stereochemistry and confirm intramolecular hydrogen bonds (e.g., N–H⋯O interactions) using SHELX programs for refinement .
  • HRMS (ESI-TOF): Verify molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

Advanced: How can researchers resolve discrepancies between experimental crystallographic data and computational models?

Answer:

  • Refinement Protocols: Use SHELXL for high-resolution data to adjust thermal parameters and hydrogen bonding networks. Compare bond lengths/angles with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G**) .
  • Contradiction Analysis: If computational models predict a different conformation (e.g., dioxothiolan ring puckering), assess solvent effects or crystal packing forces using Mercury software .

Advanced: What methodological challenges arise in optimizing the introduction of the thiophen-2-ylmethyl group?

Answer:

  • Side Reactions: Competing N-alkylation vs. O-alkylation can occur. Use bulky bases (e.g., K₂CO₃) to favor N-alkylation and monitor via LC-MS .
  • Purification: Separate regioisomers using reverse-phase HPLC (C18 column, acetonitrile/water gradient). Validate with NOESY to confirm substitution patterns .

Advanced: How can computational docking inform the biological targeting of this compound?

Answer:

  • Target Selection: Screen against enzymes with conserved amide-binding pockets (e.g., PFOR in anaerobic pathogens, as seen in nitazoxanide derivatives) .
  • Protocol:
    • Prepare the ligand (target compound) in Open Babel, optimizing protonation states at pH 7.2.
    • Dock using AutoDock Vina into homology-modeled targets (e.g., Trypanosoma brucei enzymes) .
    • Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

  • Hydrolysis Risk: The dioxothiolan ring is prone to hydrolysis. Store at −20°C under argon, and avoid aqueous buffers unless stabilized with cyclodextrins .
  • Light Sensitivity: Thiophene and benzamide moieties may degrade under UV. Use amber vials and minimize exposure .

Advanced: How can researchers design SAR studies to optimize bioactivity?

Answer:

  • Structural Variations:
    • Replace thiophen-2-ylmethyl with furan-2-ylmethyl (less lipophilic) or imidazole (H-bond donor) .
    • Modify the dioxothiolan group to a tetrahydrothiophene-1-oxide for enhanced metabolic stability .
  • Assays: Test against T. brucei (IC₅₀ via Alamar Blue assay) and compare with reference compounds like suramin .

Basic: What purification methods are optimal for isolating this compound?

Answer:

  • Crude Product: Use flash chromatography (silica gel, 60–120 mesh) with gradients of hexane/EtOAc (70:30 to 50:50) .
  • Final Polishing: Recrystallize from methanol/dichloromethane (1:3) to remove residual solvents. Validate purity via HPLC (≥95%) .

Advanced: How to troubleshoot low yields in the acylation step?

Answer:

  • Activation Issues: Ensure benzoyl chloride is freshly distilled. Alternatively, use HATU/DIPEA for coupling under mild conditions .
  • Side Reactions: Add molecular sieves (3Å) to scavenge water. Monitor by IR for unreacted carbonyl (C=O stretch ~1700 cm⁻¹) .

Advanced: What in silico tools predict metabolic pathways for this compound?

Answer:

  • Software: Use GLORYx for phase I/II metabolism predictions, focusing on sulfone reduction and thiophene S-oxidation .
  • Validation: Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

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